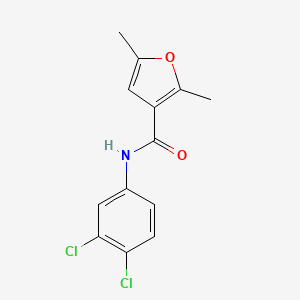

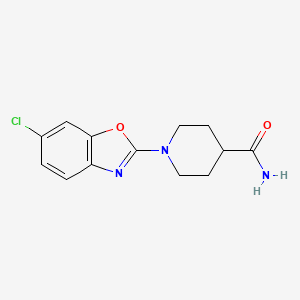

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide” is a chemical compound that likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a carboxamide group (-CONH2), which is derived from carboxylic acids, and a 3,4-dichlorophenyl group, which is a phenyl group substituted with two chlorine atoms .

作用機序

Target of Action

The primary target of N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide is the photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, algae, and cyanobacteria. It plays a crucial role in the light-dependent reactions of photosynthesis, where it captures photons and uses their energy to extract electrons from water molecules .

Mode of Action

This compound acts by inhibiting the Hill reaction in the photosynthetic electron transfer process . Specifically, it blocks the Q_B plastoquinone binding site of PSII, preventing the electron flow from PSII to plastoquinone . This disruption in electron flow inhibits the conversion of light energy into chemical energy, thereby affecting the plant’s ability to photosynthesize .

Biochemical Pathways

The compound’s action primarily affects the photosynthetic electron transport chain . By inhibiting the Hill reaction, it disrupts the light-dependent reactions of photosynthesis. This prevents the production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle) where CO2 is fixed into carbohydrates .

Pharmacokinetics

Similar compounds like propanil are known to be metabolized by certain plant species that contain high levels of the enzyme aryl acylamidase (aaa), which can rapidly metabolize these compounds to less toxic forms .

Result of Action

The result of the compound’s action is the inhibition of photosynthesis . This leads to the cessation of growth and eventually death in susceptible plant species. The compound’s action is selective, affecting certain weed species while leaving crops like rice relatively unharmed .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the persistence of similar compounds like propanil in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . Additionally, the compound’s efficacy can be affected by the presence of certain microbial communities capable of degrading it .

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-7-5-10(8(2)18-7)13(17)16-9-3-4-11(14)12(15)6-9/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJIFRHOZKEYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6416821.png)

![2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6416824.png)

![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6416832.png)

![4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide](/img/structure/B6416838.png)

![1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416863.png)

![ethyl 2-{8-ethyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B6416876.png)

![8-(3-ethoxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416890.png)

![8-ethyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416898.png)